molecular formula C25H32FN3O4S B2560895 N1-(2-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898415-76-4

N1-(2-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2560895
CAS No.: 898415-76-4
M. Wt: 489.61
InChI Key: YUKCUKMNIVIPCI-UHFFFAOYSA-N
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Description

N1-(2-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative intended for laboratory research applications. This compound is part of a class of chemicals that have been identified for their potential in flavor science, particularly in imparting savory and umami characteristics to food products, as seen in structurally similar molecules like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FEMA 4233) and N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FEMA 4231) . Its molecular structure incorporates a fluorobenzyl group and a mesitylsulfonyl-protected piperidine, features often explored to modulate properties like metabolic stability, receptor binding affinity, and sensory perception. Researchers may investigate this compound for its structure-activity relationships, potential interactions with taste receptors, or its physicochemical properties. As with related flavoring substances evaluated by JECFA and FEMA, this compound would be subject to rigorous safety assessments before any commercial application . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-[(2-fluorophenyl)methyl]-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32FN3O4S/c1-17-14-18(2)23(19(3)15-17)34(32,33)29-13-7-6-9-21(29)11-12-27-24(30)25(31)28-16-20-8-4-5-10-22(20)26/h4-5,8,10,14-15,21H,6-7,9,11-13,16H2,1-3H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKCUKMNIVIPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 2-fluorobenzyl intermediate. This can be achieved through nucleophilic substitution reactions where a fluorine atom is introduced into the benzyl ring.

    Synthesis of the Mesitylsulfonyl Piperidine: The piperidine ring is functionalized with a mesitylsulfonyl group. This step often involves sulfonylation reactions using mesitylene sulfonyl chloride in the presence of a base.

    Coupling Reaction: The final step involves coupling the fluorobenzyl intermediate with the mesitylsulfonyl piperidine through an oxalamide linkage. This can be achieved using oxalyl chloride and appropriate amine coupling reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorobenzyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound could be explored for its pharmacological properties, including potential use as a drug candidate for various diseases.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Material Science: The unique structural features of the compound may make it suitable for use in the design of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorobenzyl group could enhance binding affinity and specificity, while the mesitylsulfonyl piperidine moiety might contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Antiviral Oxalamides

Compounds in this category are designed to inhibit viral entry, particularly targeting HIV-1. Key examples include:

Compound ID/Name Substituents (N1/N2) Key Data Reference
N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide N1: 4-chlorophenyl; N2: thiazol-piperidine hybrid Yield: 53%; LC-MS: 423.27 (M+H+); Antiviral activity via CD4-binding site inhibition
BNM-III-170 N1: 4-chloro-3-fluorophenyl; N2: guanidinomethyl-indenyl Synthesized as bis-trifluoroacetate salt; Enhances vaccine efficacy against HIV
Target Compound N1: 2-fluorobenzyl; N2: mesitylsulfonyl-piperidinyl Inferred: Potential enhanced metabolic stability due to mesitylsulfonyl group

Key Differences :

  • Substituent Chemistry : Antiviral oxalamides often incorporate chlorophenyl/fluorophenyl groups (N1) and heterocyclic moieties like thiazol or indenyl (N2) to optimize target binding . The target compound’s 2-fluorobenzyl group may alter steric interactions, while the mesitylsulfonyl group could reduce off-target effects compared to smaller substituents.

Flavoring Oxalamides

These compounds are optimized for umami taste enhancement and regulatory safety. Notable examples include:

Compound ID/Name Substituents (N1/N2) Key Data Reference
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) N1: 2,4-dimethoxybenzyl; N2: pyridin-2-ylethyl NOEL: 100 mg/kg bw/day; Used in sauces, snacks; Safety margin: >33 million vs. exposure
N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide N1: 2-methoxy-4-methylbenzyl; N2: pyridin-2-ylethyl NOEL: 100 mg/kg bw/day; Metabolized via similar pathways as S336
Target Compound N1: 2-fluorobenzyl; N2: mesitylsulfonyl-piperidinyl Inferred: Likely higher lipophilicity; Potential CYP inhibition risk (based on S5456 data)

Key Differences :

  • Safety Profile: Flavoring agents prioritize high NOELs (100 mg/kg bw/day) and large safety margins (>500 million). The target compound’s mesitylsulfonyl group may introduce CYP inhibition risks, as seen in the structurally related S5456 (51% CYP3A4 inhibition at 10 µM) .
  • Substituent Impact : Methoxybenzyl and pyridyl groups in flavoring agents enhance water solubility and umami receptor (hTAS1R1/hTAS1R3) activation . The target compound’s fluorobenzyl and mesitylsulfonyl groups could reduce solubility, limiting flavoring applications.

Research Findings and Data Gaps

  • Antiviral Potential: The target compound’s N2 mesitylsulfonyl group may improve resistance to metabolic degradation compared to piperidine/thiazol hybrids in HIV inhibitors .
  • Toxicological Concerns : Structural analogs like S5456 indicate possible CYP interactions, necessitating dedicated studies for the target compound .
  • Regulatory Status : Unlike flavoring oxalamides (e.g., S336 with global approvals), the target compound lacks safety or efficacy data for human use .

Q & A

Q. Table 1: Example DOE Variables and Outcomes

VariableLow Level (-1)High Level (+1)Observed Yield (%)
Temperature0°C25°C32 vs. 38
Solvent (THF:H2O)1:13:135 vs. 42
Reagent Ratio1:1.51:228 vs. 45

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • Multinuclear NMR :
    • ¹H/¹³C NMR : Assign peaks for fluorobenzyl (δ 7.32–7.11 ppm) and piperidine protons (δ 2.24 ppm) .
    • ¹⁹F NMR : Confirm fluorobenzyl substitution (δ -120.22 to -120.26 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 305.1090 for related oxalamides) .
  • FT-IR : Identify carbonyl stretches (~1650–1700 cm⁻¹) and sulfonyl groups (~1150–1250 cm⁻¹).

Recommendation : Cross-validate NMR assignments with computational tools (e.g., ACD/Labs or Gaussian) to resolve overlapping signals.

Advanced: How can computational strategies predict the reactivity of the mesitylsulfonyl-piperidine moiety in cross-coupling reactions?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and energy barriers for sulfonamide bond cleavage or piperidine ring functionalization .
  • ICReDD Framework : Integrate computational predictions with experimental validation. For example, simulate nucleophilic attack on the mesitylsulfonyl group and prioritize high-probability pathways for lab testing .

Q. Table 2: Computed Activation Energies for Hypothetical Reactions

Reaction PathwayActivation Energy (kcal/mol)Feasibility
Sulfonamide S-O bond cleavage28.5Low
Piperidine N-alkylation18.2High

Advanced: How can discrepancies between experimental and theoretical NMR chemical shifts be resolved?

Methodological Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or exchange broadening. To address:

Hybrid DFT Calculations : Perform geometry optimization and NMR shielding calculations (e.g., using GIAO approach) in explicit solvent models (e.g., DMSO) .

Dynamic NMR (DNMR) : Probe slow conformational exchange in piperidine or sulfonamide groups by variable-temperature ¹H NMR .

Example : For a related oxalamide, computed ¹³C shifts (δ 158.8 ppm for carbonyl) matched experimental data within 1 ppm , but deviations >3 ppm suggest unaccounted solvent interactions.

Advanced: What methodological approaches are suitable for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Kinetic Studies :
    • pH-Rate Profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 254 nm.
    • Forced Degradation : Expose to heat (40–80°C), UV light, or oxidizing agents (H₂O₂) .
  • Mechanistic Insights : Use LC-MS to identify degradation products (e.g., sulfonic acid derivatives from mesitylsulfonyl hydrolysis).

Recommendation : Apply Arrhenius kinetics to extrapolate shelf-life at 25°C from accelerated stability data.

Advanced: How can molecular docking elucidate interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase or kinase inhibitors).

Docking Workflow :

  • Prepare the ligand (optimize geometry at HF/3-21G* level).
  • Use AutoDock Vina or Schrödinger Glide for rigid/flexible docking.
  • Validate with MD simulations (NAMD or GROMACS) to assess binding stability .

Example : Docking a related piperidinyl oxalamide into a kinase active site revealed hydrogen bonds with backbone amides (ΔG = -9.2 kcal/mol).

Basic: What purification strategies are effective for isolating this compound post-synthesis?

Methodological Answer:

  • Standard Protocol : Filtration and washing with HCl (1M), water, and ether .
  • Enhanced Methods :
    • Column Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane:ethyl acetate).
    • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for high-purity crystals.

Note : Monitor purity by TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and confirm via HPLC (C18 column, 90:10 H2O:MeCN).

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Methodological Answer:

  • Modular Synthesis : Vary substituents on the fluorobenzyl (e.g., Cl, OMe) and piperidine (e.g., alkyl, aryl groups) .
  • Biological Assays : Test analogs for IC50 against target enzymes (e.g., proteases) and correlate with computed descriptors (logP, polar surface area).

Q. Table 3: Hypothetical SAR Data for Analogs

Analog SubstituentlogPIC50 (nM)Notes
2-Fluorobenzyl3.2120Reference compound
4-Chlorobenzyl3.885Improved potency
3-Methoxybenzyl2.9210Reduced activity

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